REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([OH:10])[CH:7]=[CH:8][CH:9]=1)([O-:3])=[O:2].CN(C=O)C.C(=O)([O-])[O-].[Na+].[Na+].[CH3:22][O:23][C:24](=[O:27])[CH2:25]Cl>O>[CH3:22][O:23][C:24](=[O:27])[CH2:25][O:10][C:6]1[CH:7]=[CH:8][CH:9]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=1 |f:2.3.4|
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Name
|
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1)O
|
Name
|
|
Quantity
|
800 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
240 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
270 g
|
Type
|
reactant
|
Smiles
|
COC(CCl)=O
|
Name
|
ice
|
Quantity
|
1 kg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3 kg
|
Type
|
solvent
|
Smiles
|
O
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Control Type
|
UNSPECIFIED
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Setpoint
|
85 °C
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Type
|
CUSTOM
|
Details
|
Then the mixture is stirred at 85° C. for six hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After being cooled down to 25° C. it
|
Type
|
FILTRATION
|
Details
|
The resulting suspension is filtered off
|
Type
|
WASH
|
Details
|
The filter cake is washed with 300 g of water
|
Type
|
CUSTOM
|
Details
|
dried in vacuum
|
Reaction Time |
6 h |
Name
|
3-Nitrophenoxyacetic acid methylester
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Type
|
|
Smiles
|
COC(COC1=CC(=CC=C1)[N+](=O)[O-])=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |